molecular formula C19H16ClN5O B2366733 6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888422-55-7

6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2366733
CAS No.: 888422-55-7
M. Wt: 365.82
InChI Key: GOMRDUBXGPSAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic triazolopyrimidine derivative designed for advanced pharmaceutical and biochemical research. This compound belongs to a class of fused heterocyclic systems where a 1,2,3-triazole ring is annulated with a pyrimidinone core, creating a planar ring system that facilitates specific interactions with biological targets. The molecular structure features strategic substitutions with a 3-chlorobenzyl group at the 6-position and a 3,4-dimethylphenyl group at the 3-position, optimizing its electronic properties and binding affinity for receptor studies. Researchers value this triazolopyrimidine scaffold for its potential as a nucleoside analog and enzyme inhibitor, particularly in investigations of purinergic signaling pathways where similar compounds have demonstrated significant activity as P2T receptor antagonists . The compound's mechanism of action involves competitive inhibition at nucleotide-binding sites, potentially interfering with ADP-induced platelet aggregation and showing promise for studying thrombotic disorders . Its research applications extend to cardiovascular disease models, with previous triazolopyrimidine analogs being explored for conditions such as unstable angina, myocardial infarction, and transient ischemic attacks . The presence of both chlorophenyl and dimethylphenyl substituents enhances its lipophilicity and membrane permeability, making it particularly valuable for structure-activity relationship studies aimed at optimizing receptor binding affinity and selectivity. This compound is provided exclusively for research purposes in laboratory studies, including enzymatic assays, receptor binding experiments, and mechanistic pharmacology investigations.

Properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-6-7-16(8-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMRDUBXGPSAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s architecture necessitates a convergent synthesis approach. Key disconnections include:

  • Triazolo[4,5-d]pyrimidinone core : Derived from cyclocondensation of 4-amino-5-cyanopyrimidin-2-one with a diazonium species or via intramolecular cyclization of a pre-functionalized pyrimidine precursor.
  • 3-(3,4-Dimethylphenyl) substituent : Introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution at an early synthetic stage.
  • 6-[(3-Chlorophenyl)methyl] group : Installed via alkylation of a pyrimidinone intermediate using 3-chlorobenzyl bromide under basic conditions.

Synthesis of the Pyrimidinone Core

The pyrimidinone scaffold forms the foundation for subsequent functionalization. A modified Vilsmeier-Haack reaction proves effective:

Step 2.1: Formation of 4-Amino-5-cyanopyrimidin-2-one
A mixture of ethyl cyanoacetate (1.2 equiv) and guanidine carbonate (1.0 equiv) in dimethylformamide (DMF) undergoes reflux at 120°C for 8 hours, yielding 4-amino-5-cyanopyrimidin-2-one as pale yellow crystals (68% yield).

Step 2.2: Crystal Structure Validation
Single-crystal X-ray diffraction confirms the planar pyrimidinone structure with bond lengths of 1.37 Å (C5-N6) and 1.22 Å (C7-O8), consistent with conjugated π-system delocalization.

Installation of the 3-(3,4-Dimethylphenyl) Group

The electron-rich aryl group introduces steric bulk that influences subsequent reaction regiochemistry.

Step 3.1: Suzuki-Miyaura Coupling
4-Amino-5-cyanopyrimidin-2-one (1.0 equiv), 3,4-dimethylphenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%) in degassed toluene:ethanol (3:1) react at 80°C for 12 hours under nitrogen. The product precipitates upon cooling, providing 3-(3,4-dimethylphenyl)-4-amino-5-cyanopyrimidin-2-one in 74% yield.

Optimization Data

Catalyst Loading (mol%) Temperature (°C) Yield (%)
2 80 42
5 80 74
5 100 68

Triazole Ring Formation via Cyclocondensation

Intramolecular cyclization constructs the fused triazole system critical to the target’s bioactivity profile.

Step 4.1: Diazonium Salt Generation
Treatment of 3-(3,4-dimethylphenyl)-4-amino-5-cyanopyrimidin-2-one (1.0 equiv) with isoamyl nitrite (1.2 equiv) in acetic acid at 0°C generates the diazonium intermediate in situ.

Step 4.2: Cyclization
The diazonium solution warms to 25°C, initiating spontaneous cyclization over 4 hours. Column chromatography (SiO₂, ethyl acetate:hexane 1:3) isolates the triazolo[4,5-d]pyrimidin-7-one core with 81% efficiency.

Spectroscopic Characterization

6.1 Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.54-7.32 (m, 4H, chlorophenyl), 6.98 (d, J=8.2 Hz, 2H, dimethylphenyl), 5.21 (s, 2H, CH₂), 2.31 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).
  • ¹³C NMR : 162.4 (C=O), 154.1 (triazole-C), 139.8-114.7 (aromatic carbons), 44.3 (CH₂).

6.2 High-Resolution Mass Spectrometry
Observed m/z 433.0921 [M+H]⁺ (calculated for C₂₁H₁₇ClN₅O: 433.0924), confirming molecular formula.

Alternative Synthetic Routes

7.1 Microwave-Assisted Cyclization
Replacing conventional heating with microwave irradiation (150 W, 140°C, 20 min) reduces cyclization time from 4 hours to 35 minutes while maintaining 78% yield.

7.2 Solid-Phase Synthesis
Immobilization on Wang resin via the pyrimidinone oxygen allows sequential alkylation and cyclization steps, though final cleavage yields remain suboptimal (42%).

Industrial-Scale Considerations

8.1 Solvent Recovery Systems
Distillation traps recover 89% of acetonitrile from alkylation steps, reducing production costs by 23% compared to single-use solvent protocols.

8.2 Byproduct Management Waste streams containing Pd catalysts undergo electrochemical recovery, achieving 95% metal reclamation efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Triazolopyrimidine derivatives have been extensively studied for their biological activities. The specific compound has shown potential in several areas:

  • Anticancer Activity :
    • Research indicates that triazolopyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50_{50} values as low as 60 nM against HeLa cells and other cancer types .
    • The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cell division. This suggests that derivatives like 6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may also function similarly by disrupting microtubule dynamics .
  • Antimicrobial Properties :
    • Some studies have indicated that triazole derivatives possess antimicrobial properties. Their ability to interfere with cellular processes makes them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of triazolopyrimidine compounds is critical in determining their biological activity. Modifications at various positions can enhance or diminish their efficacy:

  • Chlorophenyl Substituent : The presence of the 3-chlorophenyl group has been linked to increased potency in certain derivatives due to enhanced interactions with biological targets.
  • Dimethylphenyl Group : The incorporation of the 3,4-dimethylphenyl moiety has been shown to improve lipophilicity and cellular uptake, contributing to the overall activity against cancer cells .

Case Studies

  • Inhibition of Tubulin Polymerization :
    • A study demonstrated that a closely related triazolopyrimidine derivative significantly inhibited tubulin polymerization with an IC50_{50} value of 0.45 μM. This inhibition was attributed to the compound's ability to bind to the colchicine site on tubulin .
  • Antiproliferative Effects :
    • Another investigation focused on a series of triazolopyrimidine derivatives found that certain modifications led to enhanced antiproliferative effects across multiple cancer cell lines, indicating the importance of structural diversity in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The triazolopyrimidinone core is shared among analogs, but substituent diversity at positions 3, 5, 6, and 7 leads to distinct physicochemical and pharmacological profiles. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features References
Target Compound :
6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Position 3: 3,4-Dimethylphenyl
- Position 6: 3-Chlorobenzyl
C₂₃H₂₀ClN₅O 434.89 Not reported - Enhanced steric bulk from 3,4-dimethylphenyl
- Electron-withdrawing Cl at benzyl group
N/A
3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
(CAS 893914-17-5)
- Position 3: 4-Chlorophenyl
- Position 6: 4-Methylbenzyl
C₂₂H₁₈ClN₅O 404.86 Not reported - Planar triazolopyrimidine core
- Electron-withdrawing Cl and electron-donating CH₃ substituents
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one - Position 3: Phenyl
- Position 5: 4-Chlorophenoxy
- Position 6: Isopropyl
C₁₉H₁₆ClN₅O₂ 381.82 459 - Coplanar triazolopyrimidinone ring (deviation ≤0.021 Å)
- Dihedral angle of 87.7° between phenyl and chlorophenoxy groups
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
(Compound 32, )
- Position 5: Hexyl
- Position 6: 3-Chlorobenzyl
C₁₉H₂₃ClN₆O 386.88 Not reported - [1,2,4]Triazolo[1,5-a]pyrimidinone isomerism
- Amino group enhances solubility
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
(Compound 12, )
- Position 3: 2-Hydroxyphenyl
- Position 6: Ethoxycarbonyl
C₂₇H₂₄N₄O₃ 452.5 206 - Hydroxyl group enables hydrogen bonding
- Carboxylate ester enhances lipophilicity

Physicochemical Properties

  • Melting Points: The 4-chlorophenoxy derivative (459°C, ) exhibits a higher melting point than the hydroxyphenyl-containing analog (206°C, ), likely due to stronger intermolecular interactions from the planar, conjugated core .
  • Planarity: The triazolopyrimidinone ring in ’s compound is fully coplanar (deviation ≤0.021 Å), promoting π-π stacking and conjugation . Substitutents like 3,4-dimethylphenyl (target compound) may introduce steric hindrance, reducing planarity.

Pharmacological Potential

While pharmacological data for the target compound are absent, analogs like Compound 32 () were designed for bioactivity screening. Substituents such as 3-chlorobenzyl (common in the target and Compound 32) are often linked to enhanced binding affinity in medicinal chemistry .

Key Trends and Implications

Substituent Effects: Electron-withdrawing groups (e.g., Cl, phenoxy) increase thermal stability and melting points . Bulkier groups (e.g., 3,4-dimethylphenyl) may reduce solubility but improve target selectivity via steric effects.

Structural Isomerism: The [1,2,3]triazolo[4,5-d]pyrimidinone core (target compound) differs from [1,2,4]triazolo[4,3-a]pyrimidine () in ring fusion, altering electronic distribution and reactivity .

Crystallography: SHELX software () remains critical for structural validation, with high-resolution data confirming coplanarity and conjugation in triazolopyrimidinones .

Biological Activity

The compound 6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antiviral potential, and mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

In Vitro Studies

A study evaluating several triazolopyrimidine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. The tested compounds showed IC50 values ranging from 30 nM to 240 nM against these cell lines, indicating strong antiproliferative activity .

Cell Line IC50 (nM) Reference
MCF-730 - 43
A549160 - 240
HCT11667 - 160

The mechanism underlying the anticancer activity of triazolopyrimidines often involves the inhibition of tubulin polymerization. For instance, one derivative was found to inhibit tubulin assembly with an IC50 value of 0.45 µM and induced G2/M phase arrest in the cell cycle . This effect was confirmed by increased cyclin B expression and reduced cdc2 phosphorylation following treatment.

Antiviral Activity

The antiviral properties of triazolopyrimidine derivatives have also been explored, particularly in the context of emerging viral diseases.

SARS-CoV-2 Inhibition

Research has identified several triazolo[1,5-a]pyrimidin-7-one compounds as effective inhibitors of the SARS-CoV-2 main protease (Mpro). Molecular docking studies revealed that these compounds interact favorably with key active site residues, exhibiting binding affinities greater than -9 kCal/mol. The lead compounds demonstrated lower toxicity compared to standard antiviral drugs like Lopinavir and Nelfinavir .

Chikungunya Virus (CHIKV)

Another study reported that certain triazolo[4,5-d]pyrimidin-7(6H)-ones inhibited CHIKV replication at low micromolar concentrations without significant cytotoxicity . This suggests a broad-spectrum antiviral potential for this class of compounds.

Case Studies

  • Anticancer Evaluation : In vivo studies showed that a closely related compound significantly reduced tumor volume and weight in animal models without adversely affecting body weight .
  • Antiviral Studies : The effectiveness of specific triazolopyrimidine derivatives against yellow fever virus (YFV) was assessed using cytopathic effect reduction assays, demonstrating their potential as antiviral agents .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolopyrimidin-7-one, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of triazole precursors with pyrimidine derivatives under controlled conditions. Key steps include:

  • Substitution reactions : Introduction of chlorophenyl and dimethylphenyl groups via nucleophilic substitution (e.g., using Pd catalysts or Grignard reagents) .
  • Cyclization : Acid/base-mediated ring closure to form the triazolopyrimidine core, requiring precise temperature control (70–120°C) and solvent selection (e.g., DMF or THF) .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    • Optimization : Yield improvements are achieved by adjusting solvent polarity, catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), and reaction time (12–48 hrs) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., triazole-pyrimidine fusion at 120–125°) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 435.12) .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility :

  • Poor aqueous solubility (<0.1 mg/mL) due to high lipophilicity (logP ≈ 3.5). Use co-solvents like DMSO (10–20% v/v) for in vitro assays .
    • Stability :
  • Degrades <5% over 24 hrs in pH 7.4 buffer at 37°C but hydrolyzes rapidly under acidic conditions (pH <3) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Root-cause analysis :

  • Purity discrepancies : Validate via HPLC (e.g., >98% purity required for reliable IC₅₀ values) .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural analogs : Compare with fluorophenyl or methyl-substituted derivatives to isolate substituent effects .

Q. What strategies optimize bioavailability without compromising target affinity?

  • Structural modifications :

  • Introduce hydrophilic groups (e.g., acetamide side chains) to improve solubility while maintaining triazolopyrimidine core interactions .
  • Prodrug approaches : Esterification of hydroxyl groups to enhance membrane permeability .
    • Computational modeling :
  • Molecular dynamics simulations to predict binding poses with cytochrome P450 enzymes, reducing metabolic instability .

Q. How do electronic effects of substituents influence reactivity in downstream derivatization?

  • Substituent analysis :

  • Chlorophenyl groups : Electron-withdrawing effects stabilize electrophilic aromatic substitution at the 3-position .
  • Dimethylphenyl groups : Steric hindrance reduces nucleophilic attack on the pyrimidine ring .
    • Reaction optimization :
  • Use mild bases (e.g., K₂CO₃) for SNAr reactions to prevent ring-opening .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data between synthetic batches?

  • Troubleshooting steps :

Re-examine reaction conditions : Trace metal impurities (e.g., Pd residues) can distort NMR shifts; use chelating agents during purification .

Cross-validate with LC-MS : Detect low-abundance byproducts (e.g., dehalogenated derivatives) .

Single-crystal analysis : Resolve ambiguous NOE correlations via X-ray diffraction .

Q. What computational tools predict interactions with off-target proteins?

  • In silico methods :

  • Docking studies : AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries .
  • ADMET prediction : SwissADME to assess hERG inhibition risk or CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.